Enhanced Lipophilicity Over the Unsubstituted Parent 2H-1,4-Benzoxazine
3,6-Dichloro-2H-1,4-benzoxazine exhibits a significantly higher computed lipophilicity (XLogP3) compared to the unsubstituted 2H-1,4-benzoxazine parent scaffold. This difference is critical for applications requiring increased membrane permeability or hydrophobic interactions. The target compound's XLogP3 is 2.8 [1], while the baseline 2H-1,4-benzoxazine has an XLogP3 of 1.1 [2], representing a 1.7 log unit increase.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2H-1,4-Benzoxazine (CAS 255-03-8), XLogP3: 1.1 |
| Quantified Difference | 1.7 log unit increase (+155%) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 1.7 log unit increase in XLogP3 translates to an approximately 50-fold increase in partition coefficient, profoundly impacting a compound's ability to cross biological membranes and its overall pharmacokinetic profile in drug discovery programs.
- [1] PubChem Compound Summary for CID 71425869, 3,6-Dichloro-2H-1,4-benzoxazine, XLogP3. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 15246252, 2H-1,4-Benzoxazine, XLogP3. National Center for Biotechnology Information, 2026. View Source
